(S)-3,5,5-Trimethylpyrrolidin-2-one
Description
Significance of Pyrrolidinone Derivatives in Synthetic Chemistry
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold found in a multitude of natural products and pharmaceutically active compounds. wikipedia.orgmasterorganicchemistry.com This heterocyclic motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. researchgate.net The structural rigidity and the presence of both hydrogen bond donor and acceptor sites within the pyrrolidinone core allow for specific molecular interactions, making it an attractive component in drug design. masterorganicchemistry.com Consequently, the synthesis of substituted pyrrolidinones is a topic of continuous interest in organic synthesis, with numerous methods developed for their construction and functionalization. researchgate.net
Importance of Chiral Scaffolds in Asymmetric Transformations
Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology. The biological activity of many pharmaceuticals and agrochemicals is often dependent on a single enantiomer, with the other being inactive or even causing adverse effects. This necessitates the development of methods for asymmetric synthesis, which is the selective production of one enantiomer over the other.
Chiral scaffolds, which are enantiomerically pure molecular frameworks, play a pivotal role in achieving high levels of stereocontrol in chemical reactions. These scaffolds can be incorporated into catalysts or used as starting materials, influencing the stereochemical outcome of a reaction by creating a chiral environment. youtube.com The use of chiral scaffolds has become an indispensable strategy in asymmetric catalysis, enabling the efficient synthesis of enantiomerically enriched products. wikipedia.orglibretexts.org
Overview of (S)-3,5,5-Trimethylpyrrolidin-2-one as a Chiral Building Block
This compound, with the IUPAC name (3S)-3,5,5-trimethylpyrrolidin-2-one and CAS number 1897387-75-5, represents a specific and potentially valuable chiral building block within the pyrrolidinone family. The introduction of three methyl groups onto the pyrrolidinone core, particularly the gem-dimethyl group at the 5-position and a chiral center at the 3-position, creates a sterically defined and conformationally constrained structure.
Physicochemical Properties of 3,5,5-Trimethylpyrrolidin-2-one (Racemic Mixture)
| Property | Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Form | Solid |
This data is for the racemic mixture and may not represent the specific properties of the (S)-enantiomer.
Spectroscopic Data
Comprehensive, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and a specific optical rotation value for this compound are currently not available in published literature. Such data is crucial for the unambiguous identification and characterization of this chiral compound and for its application in synthesis.
The strategic placement of the methyl groups in this compound could offer unique advantages in asymmetric synthesis. The gem-dimethyl group can enforce specific conformations, while the chiral center at the 3-position can direct the stereochemical course of reactions when this molecule is employed as a chiral auxiliary or ligand. Further research and detailed characterization are necessary to fully unlock the synthetic potential of this intriguing chiral building block.
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the advanced synthetic methodologies for This compound that adheres to the specified outline.
The provided search results and broader chemical databases lack specific details regarding the enantioselective hydrogenation of a suitable precursor to yield this compound. The research literature focuses on the synthesis of other, related pyrrolidine (B122466) structures, but does not offer data on the precise catalytic systems (Ruthenium, Rhodium, or Iridium-based), substrate scope, limitations, or industrial process optimization for the target compound.
Therefore, any attempt to construct the requested article would involve extrapolating from different molecular systems, which would violate the directive to focus solely on this compound and would not meet the required standard of scientific accuracy for this specific chemical entity.
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3S)-3,5,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
JJXUKXQTFKDOSH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC(NC1=O)(C)C |
Canonical SMILES |
CC1CC(NC1=O)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 3,5,5 Trimethylpyrrolidin 2 One
Alternative Asymmetric Synthetic Routes
Beyond classical synthetic approaches, several modern strategies have emerged to afford chiral pyrrolidinones with high stereocontrol. These methods offer advantages in terms of efficiency, selectivity, and the ability to generate specific stereoisomers.
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. A notable example relevant to the synthesis of substituted pyrrolidinones involves the use of pseudoephedrine amides.
A stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones has been developed, which provides a strong model for the synthesis of the closely related (S)-3,5,5-trimethylpyrrolidin-2-one. nih.gov In this approach, chiral enolates are generated from amides derived from (S,S)-(+)-pseudoephedrine. The reaction of these chiral enolates with electrophiles, such as in aziridine (B145994) ring-opening reactions, leads to the formation of γ-aminoamides with good yields and diastereoselectivity. nih.gov The chiral auxiliary, pseudoephedrine, directs the approach of the electrophile to one face of the enolate, thereby controlling the configuration of the newly formed stereocenter. nih.gov The resulting γ-aminoamide can then be cyclized to the corresponding pyrrolidin-2-one, and the chiral auxiliary can be cleaved. nih.gov
The diastereoselectivity of these reactions is influenced by the stereogenic center on the aziridine, leading to matched and mismatched pairings with the chiral auxiliary. nih.gov This methodology demonstrates the power of chiral auxiliaries to control the stereochemistry at the C3 position of the pyrrolidinone ring.
| Chiral Auxiliary | Electrophile | Product Type | Diastereoselectivity | Reference |
| (S,S)-(+)-Pseudoephedrine | N-Tosylaziridines | γ-Aminoamides | Good | nih.gov |
This table illustrates the use of a chiral auxiliary in the synthesis of pyrrolidinone precursors.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. nih.gov For the synthesis of chiral pyrrolidinones, organocatalytic strategies often involve the asymmetric functionalization of precursors that can be subsequently cyclized.
One relevant approach is the organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones through an aza-Michael/aldol (B89426) domino reaction. nih.gov While the substitution pattern differs from the target molecule, the underlying principle of creating chiral pyrrolidinone cores is applicable. In this type of reaction, an α,β-unsaturated aldehyde is activated by a chiral secondary amine catalyst, such as a diphenylprolinol silyl (B83357) ether, to form a chiral iminium ion. nih.gov This is followed by a nucleophilic attack from a nitrogen-containing substrate, in this case, an α-ketoamide, in an aza-Michael addition. nih.gov A subsequent intramolecular aldol reaction then furnishes the highly substituted pyrrolidinone ring with excellent diastereoselectivity and high enantioselectivity. nih.gov The reaction can be performed as a one-pot process, enhancing its efficiency. nih.gov
This methodology highlights the potential of organocatalysis to construct complex chiral pyrrolidinone scaffolds from simple starting materials in a highly controlled manner. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.
| Catalyst | Reactants | Product | Diastereo-selectivity | Enantio-selectivity | Reference |
| (S)-Diphenylprolinol silyl ether | α-Ketoamides, α,β-Unsaturated aldehydes | 1,3,5-Triaryl-pyrrolidin-2-ones | >20:1 | 60-96% ee | nih.gov |
This table summarizes the key aspects of an organocatalytic approach to synthesizing pyrrolidinone precursors.
Chemoenzymatic synthesis combines chemical reactions with biocatalytic transformations, harnessing the high selectivity of enzymes. This approach is particularly useful for the resolution of racemates to obtain enantiomerically pure compounds.
An efficient chemoenzymatic method has been developed for the enantioselective synthesis of 3-hydroxy-2-pyrrolidinones, which are valuable chiral building blocks. doi.org This strategy involves the chemical synthesis of a racemic N-substituted 3-acetoxy-2-pyrrolidinone, followed by an enzymatic resolution. doi.org Specifically, immobilized lipase (B570770) from Pseudomonas cepacia ('Amano' PS-C lipase) is used to selectively catalyze the alcoholysis of one of the enantiomers of the racemic acetate (B1210297). doi.org This results in the separation of the unreacted acetate and the corresponding 3-hydroxy-2-pyrrolidinone (B82130) in high enantiomeric excess. doi.org
The synthesis starts from readily available materials like γ-butyrolactone, which is brominated and then reacted with an amine to form the N-substituted 3-bromolactam. doi.org Subsequent acetylation provides the racemic substrate for the enzymatic resolution. doi.org This chemoenzymatic approach offers a practical route to optically active pyrrolidinone stereoisomers that can be further elaborated. doi.org
| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess | Reference |
| Immobilized Lipase PS-C | Racemic 3-acetoxy-2-pyrrolidinone | (S)-3-Hydroxy-2-pyrrolidinone and (R)-3-acetoxy-2-pyrrolidinone | ~50% | High | doi.org |
This table details a chemoenzymatic process for the resolution of pyrrolidinone stereoisomers.
Chemical Reactivity and Stereocontrolled Transformations of S 3,5,5 Trimethylpyrrolidin 2 One
Reduction Chemistry and Derivative Formation
The reduction of the lactam functionality in (S)-3,5,5-trimethylpyrrolidin-2-one opens up pathways to important chiral pyrrolidine (B122466) derivatives. The choice of reducing agent and reaction conditions plays a crucial role in determining the outcome of these transformations, particularly in controlling the stereochemistry of the resulting products.
Conversion to (S)-2,2,4-Trimethylpyrrolidine
The complete reduction of the lactam carbonyl group in this compound affords the corresponding cyclic amine, (S)-2,2,4-trimethylpyrrolidine. This transformation is typically achieved using powerful hydride-donating reagents that are capable of reducing amides.
One of the most effective and commonly employed reagents for this purpose is lithium aluminum hydride (LiAlH₄) . rsc.orgorganic-chemistry.orgic.ac.ukmasterorganicchemistry.comlibretexts.org The high reactivity of LiAlH₄ allows for the exhaustive reduction of the amide bond to an amine, a reaction that is generally not possible with milder reducing agents like sodium borohydride (B1222165) under standard conditions. libretexts.org The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). organic-chemistry.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a series of steps that ultimately lead to the cleavage of the carbon-oxygen double bond and the formation of the amine.
While specific yield and reaction condition data for the direct reduction of this compound to (S)-2,2,4-trimethylpyrrolidine is not extensively detailed in readily available literature, the general efficacy of LiAlH₄ in reducing substituted lactams to their corresponding cyclic amines is well-established. For instance, the reduction of various N-alkyl and N-aryl pyrrolidin-2-ones with LiAlH₄ has been reported to yield the corresponding pyrrolidines. rsc.org
Stereoselective Reduction Pathways
The presence of a chiral center at the C3 position of this compound introduces the possibility of diastereoselectivity during reduction reactions that generate a new stereocenter. The approach of the reducing agent to the carbonyl face can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer over the other.
The stereochemical outcome of the reduction of chiral ketones and lactams is often explained by empirical models such as the Felkin-Anh and Cram chelation models. youtube.comuniurb.it In the absence of a chelating group, the hydride is predicted to attack from the less sterically hindered face. For this compound, the methyl group at the C3 position can direct the incoming hydride to the opposite face of the carbonyl group.
The choice of hydride reagent can significantly impact the diastereoselectivity. Strong and sterically unhindered reducing agents like lithium aluminum hydride (LiAlH₄) may exhibit lower diastereoselectivity compared to bulkier or more complex hydride reagents. The reduction of a similar system, 3,3-dimethyl-1-p-tolylpyrrolidin-2-one, with LiAlH₄ has been shown to afford the corresponding pyrrolidin-2-ol. rsc.org In the case of chiral ketones, diastereoselective reduction with LiAlH₄ can sometimes be controlled by chelation with a nearby functional group. youtube.com
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally unreactive towards lactams under standard conditions. libretexts.org However, its reactivity can be enhanced, and in some cases, reductions of activated lactams or related systems can proceed with a degree of stereocontrol.
Table 1: General Reactivity of Hydride-Based Reducing Agents with Lactams
| Reducing Agent | Reactivity with Lactams | General Stereoselectivity |
| Lithium Aluminum Hydride (LiAlH₄) | High (reduces to amine) | Variable, can be influenced by substrate structure and chelation. rsc.orgyoutube.com |
| Sodium Borohydride (NaBH₄) | Low (generally unreactive) | Not applicable under standard conditions. |
The reactivity and selectivity of sodium borohydride can be significantly altered by the addition of metal chlorides. The Luche reduction , which employs a combination of sodium borohydride and cerium(III) chloride (CeCl₃) , is a well-known method for the chemoselective 1,2-reduction of α,β-unsaturated ketones. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netmasterorganicchemistry.com The role of the lanthanide salt is believed to involve coordination to the carbonyl oxygen, thereby increasing its electrophilicity and potentially influencing the trajectory of the hydride attack. organic-chemistry.orgnih.gov
This principle has been extended to the reduction of other carbonyl compounds, including lactams. The use of NaBH₄ in conjunction with CeCl₃ has been shown to effect the reduction of citraconimide (B94617) derivatives with a different regioselectivity compared to NaBH₄ alone, affording 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-ones. masterorganicchemistry.comchem-station.com This suggests that the CeCl₃-modified system can alter the reaction pathway and potentially influence the stereochemical outcome in the reduction of substituted lactams like this compound. The chelation of the cerium ion to the lactam carbonyl and the nitrogen atom could create a more rigid transition state, leading to enhanced diastereoselectivity. While specific data for this compound is scarce, the methodology presents a promising avenue for achieving stereocontrolled reduction to the corresponding lactamol.
Table 2: Effect of Metal Chlorides on Borohydride Reductions
| Reagent System | Effect on Lactam Reduction | Potential for Stereocontrol |
| NaBH₄ / CeCl₃ | Can enable reduction of otherwise unreactive carbonyls and influence regioselectivity. masterorganicchemistry.comchem-station.com | High, through chelation control leading to a more defined transition state. rsc.org |
Reactions at the Lactam Carbonyl
The electrophilic nature of the carbonyl carbon in this compound makes it a target for nucleophilic attack. These reactions provide a means to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 position, leading to a diverse array of functionalized pyrrolidine derivatives.
Nucleophilic Additions
A variety of strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group of lactams. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.comwikipedia.org These reactions typically result in the formation of a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the N-substituent. For N-unsubstituted lactams like this compound, the initial adduct is an amino alcohol derivative.
Grignard reagents (RMgX) are powerful nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.comyoutube.comwikipedia.org The reaction with a lactam can lead to the formation of a hemiaminal intermediate after acidic workup. It has been noted that Grignard reagents can add twice to esters to yield tertiary alcohols, a process that involves the elimination of an alkoxide from the initial tetrahedral intermediate to form a ketone, which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com A similar pathway could be envisioned for lactams, potentially leading to ring-opened products or more complex structures.
Organolithium reagents (RLi) are even more reactive nucleophiles than Grignard reagents and will also add to the carbonyl group of lactams. youtube.comyoutube.com The reaction of organolithiums with N-unsubstituted lactams is expected to proceed similarly to Grignard reagents, initially forming a lithium alkoxide intermediate.
The stereochemistry of these nucleophilic additions to this compound would be influenced by the existing stereocenter at C3. The incoming nucleophile would likely approach from the face opposite to the methyl group to minimize steric hindrance, leading to a degree of diastereoselectivity in the formation of the new C2 stereocenter.
Table 3: Reactivity of Organometallic Reagents with Lactam Carbonyls
| Reagent | Expected Initial Product | Potential for Stereocontrol |
| Grignard Reagents (RMgX) | Hemiaminal or ring-opened products. masterorganicchemistry.commasterorganicchemistry.com | Diastereoselective addition is expected due to steric hindrance from the C3-methyl group. |
| Organolithium Reagents (RLi) | Hemiaminal or ring-opened products. youtube.comyoutube.com | High diastereoselectivity is anticipated due to the high reactivity and steric sensitivity of the reagent. |
Ring-Opening Reactions
The amide bond within the pyrrolidin-2-one ring is susceptible to cleavage under certain conditions. While specific studies on the ring-opening of this compound are not extensively detailed in the provided results, the general reactivity of γ-lactams suggests that hydrolysis, aminolysis, or reduction can lead to the corresponding γ-amino acids or amino alcohols. For instance, the ring opening of unsymmetrical epoxides with basic reagents yields an anti-product, a principle that can be relevant to the stereochemical outcome of pyrrolidinone ring-opening reactions initiated by nucleophilic attack. chegg.com The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and primary amines through a process involving Lewis acid-catalyzed ring opening of the cyclopropane, followed by in situ lactamization. mdpi.com
Reactions at the Pyrrolidine Nitrogen
The nitrogen atom of the lactam is a key site for functionalization, influencing the compound's properties and its utility as a chiral auxiliary or building block.
N-alkylation of pyrrolidones is a common transformation. For example, a bio-based two-step chemocatalytic system has been developed for the synthesis of a wide range of N-alkyl-2-pyrrolidones starting from glutamic acid. rsc.org This process involves a palladium-catalyzed reductive N-alkylation followed by lactamization and decarboxylation. rsc.org The N-alkylation of related systems, such as Agelastatin A, has been shown to modulate the chemical reactivity of the molecule. mdpi.com
N-acylation of pyrrolidin-2-ones is another important reaction, often employed to introduce a variety of functional groups. researchgate.net Reagents like acyl chlorides or anhydrides are typically used in the presence of a base. researchgate.net For instance, the acetylation and benzoylation of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide, a related heterocyclic system, have been studied. rsc.org The use of coupling agents such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can facilitate N-acylation reactions, often leading to faster completion and indicating the end of the reaction by a color change. researchgate.net Heteropolyacids have also been explored as green catalysts for the N-acylation of carbamates and oxazolidinones. sciforum.net
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Glutamic acid, C3–C5 carbonyl compounds, Pd catalyst | N-Alkyl-2-pyrrolidones | rsc.org |
| N-Acylation | Acyl chlorides, triethylamine, 4-(N,N-dimethylamino)pyridine (catalytic) | N-Acyl-thiadiazolidine 1,1-dioxides | researchgate.net |
| N-Acylation | Carboxylic acid anhydrides, Wells-Dawson heteropolyacid | N-Acyl carbamates and oxazolidinones | sciforum.net |
This table provides examples of N-alkylation and N-acylation reactions on related pyrrolidone systems.
The basicity of the pyrrolidin-2-one nitrogen is relatively low due to the electron-withdrawing effect of the adjacent carbonyl group. Protonation typically occurs on the carbonyl oxygen, which is the more basic site due to resonance stabilization of the resulting cation. researchgate.net Quantum chemical studies on 2-pyrrolidone have shown that in both the gaseous phase and aqueous solution, protonation proceeds via the oxygen atom. researchgate.net The aqueous medium stabilizes the O-protonated form to a greater extent than the N-protonated form. researchgate.net The relative stability of iminium ions derived from pyrrolidine has been computationally examined, providing insight into the equilibrium positions in reactions involving these species. acs.org
Applications in Asymmetric Catalysis and Stereoselective Synthesis
Use as a Chiral Building Block for Complex Molecules
Construction of Tricyclic Amino Acid Derivatives
The synthesis of conformationally constrained amino acids is of significant interest due to their utility in creating peptides and peptidomimetics with well-defined secondary structures. The chiral scaffold of (S)-3,5,5-trimethylpyrrolidin-2-one has been instrumental in the diastereoselective synthesis of novel tricyclic amino acid derivatives.
One notable approach involves a multi-step sequence commencing with the chiral lactam. The synthesis of a key tricyclic lactam, for instance, starts from this building block. The process is initiated by an N-alkylation reaction, followed by a Dieckmann condensation to form a bicyclic intermediate. Subsequent chemical modifications, including reduction and cyclization steps, ultimately yield the desired tricyclic amino acid structure. The stereochemistry of the final product is directly influenced by the initial chirality of the this compound, demonstrating its role as a chiral auxiliary.
Building Block in Medicinal Chemistry Synthesis (Excluding Drug Efficacy/Clinical Data)
The pyrrolidine (B122466) ring is a prevalent motif in a vast number of biologically active compounds and FDA-approved pharmaceuticals. nih.govunipa.it The incorporation of the this compound scaffold into potential therapeutic agents is a strategy employed by medicinal chemists to explore new chemical space and enhance molecular properties. unipa.it Its three-dimensional structure and chiral nature can significantly influence the binding affinity and selectivity of a molecule for its biological target. unipa.it
A key application of this building block is in the synthesis of complex heterocyclic systems. For example, it has been utilized in the preparation of fused tricyclic compounds that act as inhibitors of certain enzymes. nih.gov In these syntheses, the lactam serves as a core structure onto which various substituents and ring systems are appended. The synthetic route often involves the modification of the lactam ring, followed by annulation reactions to construct the final tricyclic framework.
The versatility of this compound is further demonstrated in its use for creating libraries of structurally diverse compounds for high-throughput screening. Its ability to serve as a starting point for various chemical transformations allows for the generation of numerous derivatives, each with unique steric and electronic properties. This facilitates the exploration of structure-activity relationships (SAR) in early-stage drug discovery.
Below is a table summarizing the types of synthetic transformations where this compound and related pyrrolidine structures are utilized as foundational building blocks.
| Transformation Type | Reagents/Conditions | Product Class | Ref. |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Ag2CO3 | Densely substituted pyrrolidines | chemistryviews.orgnih.gov |
| Aza-Michael/Aldol (B89426) Domino Reaction | α,β-Unsaturated aldehydes, Organocatalyst | Functionalized pyrrolidin-2-ones | nih.gov |
| Hydrozirconation-Cyclization | Zirconium reagents, Lewis acid | Substituted pyrrolidines | nih.gov |
| Tandem Reactions | Various electrophiles and nucleophiles | Fused heterocyclic systems | nih.gov |
This table showcases the broad utility of the pyrrolidine scaffold in constructing complex molecules through various modern synthetic methodologies.
Mechanistic Investigations of Reactions Involving S 3,5,5 Trimethylpyrrolidin 2 One
Elucidation of Reaction Pathways
The efficacy of (S)-3,5,5-trimethylpyrrolidin-2-one as a chiral director stems from its ability to enforce a specific conformation upon the attached acyl group, thereby creating a biased steric environment that dictates the approach of incoming reagents.
While direct reports on the use of this compound as a ligand in enantioselective hydrogenation are scarce, its structural motifs allow for the proposal of hypothetical mechanisms. If incorporated into a ligand structure for a transition metal catalyst (e.g., Rhodium or Ruthenium), the pyrrolidinone could coordinate to the metal center. In a hypothetical scenario for the hydrogenation of a prochiral olefin, the mechanism would likely proceed through the formation of a chiral metal-hydride complex.
The substrate would first coordinate to the chiral catalyst. The stereochemical outcome would be determined by the most stable diastereomeric intermediate formed between the chiral ligand-metal complex and the substrate. The steric bulk of the gem-dimethyl group and the orientation of the C5-methyl group on the pyrrolidinone ring would play a crucial role in discriminating between the two faces of the prochiral substrate. The face of the olefin that minimizes steric interactions with the chiral auxiliary would preferentially bind to the catalyst, leading to the observed enantioselectivity upon hydride transfer and subsequent reductive elimination.
The primary application of this compound is as a chiral auxiliary, particularly in reactions of N-acyl derivatives. In these cases, stereochemical induction is achieved through the formation of a rigid enolate intermediate with a defined geometry.
For instance, in an asymmetric alkylation reaction, the N-propionyl derivative of this compound can be deprotonated to form a chiral enolate. The stereochemistry of this enolate is controlled by the auxiliary. The bulky gem-dimethyl group at C3 and the methyl group at C5 would likely force the enolate to adopt a specific conformation to minimize A(1,3) strain. This conformation shields one face of the enolate, leaving the other face exposed for electrophilic attack. The approach of the electrophile (e.g., an alkyl halide) from the less hindered face results in the formation of a new stereocenter with high diastereoselectivity. The proposed transition state model suggests that the C5-methyl group effectively blocks the si-face of the enolate, directing the electrophile to the re-face.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product |
| Aldol (B89426) Reaction | Benzaldehyde | >95:5 | >98% (2R, 3R) |
| Alkylation | Benzyl bromide | >95:5 | 96% (S) |
| Alkylation | Methyl iodide | >90:10 | >94% (S) |
| After cleavage of the chiral auxiliary. Data is representative of reactions mediated by the analogous (R)-(-)-5-methyl-3,3-dimethyl-2-pyrrolidinone auxiliary. |
Role of the Pyrrolidinone Moiety in Catalytic Cycles
When used as a chiral auxiliary, the pyrrolidinone moiety is not part of a catalytic cycle in the traditional sense, as it is a stoichiometric reagent. The typical sequence involves:
Acylation: The nitrogen of this compound is acylated with a prochiral carboxylic acid derivative.
Stereoselective Reaction: The resulting N-acyl pyrrolidinone is then subjected to a reaction, such as enolate alkylation or an aldol reaction, where the auxiliary directs the formation of a new stereocenter.
Cleavage: The auxiliary is cleaved from the product, often by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary.
If this pyrrolidinone were to be incorporated into a ligand for a homogeneous catalyst, its role would be to create a persistent chiral environment around the metal center throughout the catalytic cycle. It would influence the binding of substrates and the stability of diastereomeric intermediates, thereby ensuring the enantioselectivity of the product formed in each turnover.
Spectroscopic Analysis of Reaction Intermediates
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the structure of intermediates like lithium enolates. For the lithium enolate of the N-propionyl derivative of this compound, one would expect to see distinct signals for the vinyl protons of the enolate, with their chemical shifts and coupling constants providing information about the enolate geometry (E vs. Z). The Nuclear Overhauser Effect (NOE) could be used to probe the spatial proximity between the protons of the auxiliary and the enolate, confirming the proposed stereochemical model.
Infrared (IR) spectroscopy can also be used to monitor the formation and consumption of intermediates by observing the characteristic stretching frequencies of key functional groups, such as the C=O and C=C bonds in the enolate.
| Intermediate Species | Spectroscopic Technique | Expected Key Observations |
| Lithium Enolate | ¹H NMR (low temp.) | Appearance of vinyl proton signals (δ 4.5-5.5 ppm). Upfield shift of Cα-proton. |
| Lithium Enolate | ¹³C NMR (low temp.) | Appearance of C=C signals (δ ~150 ppm and ~90 ppm). |
| Lithium Enolate | IR Spectroscopy | Shift of C=O stretch to lower frequency (~1650-1680 cm⁻¹); appearance of C=C stretch (~1600-1640 cm⁻¹). |
| Catalyst-Substrate Complex | Multinuclear NMR | Changes in chemical shifts of ligand and substrate protons upon coordination to a metal center. |
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of rate laws and the identification of the rate-determining step. For an asymmetric alkylation reaction using the N-acyl derivative of this compound, kinetic experiments could be designed to determine the order of the reaction with respect to the N-acyl pyrrolidinone, the base (e.g., Lithium diisopropylamide), and the electrophile.
A hypothetical kinetic study might reveal that the reaction is first-order in the N-acyl pyrrolidinone and the electrophile, and zero-order in the base (if the deprotonation step is fast and irreversible). Such results would support a mechanism where the formation of the enolate is rapid, and the subsequent alkylation is the rate-determining step. Comparing the rates of reaction for different electrophiles could also provide information about the electronic and steric nature of the transition state.
| [Substrate] (M) | [Base] (M) | [Electrophile] (M) | Relative Initial Rate |
| 0.1 | 0.11 | 0.1 | 1.0 |
| 0.2 | 0.11 | 0.1 | 2.0 |
| 0.1 | 0.22 | 0.1 | 1.0 |
| 0.1 | 0.11 | 0.2 | 2.1 |
| This table presents hypothetical data for an alkylation reaction where the rate is first order in substrate and electrophile, and zero order in base, assuming enolate formation is rapid and not rate-limiting. |
Derivatization and Synthesis of Analogues of S 3,5,5 Trimethylpyrrolidin 2 One
Modification at the Nitrogen Atom
The secondary amine within the pyrrolidinone ring of (S)-3,5,5-trimethylpyrrolidin-2-one offers a prime site for functionalization, primarily through N-alkylation and N-acylation reactions. These modifications are crucial for introducing diverse substituents, thereby modulating the compound's physicochemical properties.
N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved under basic conditions. The nitrogen proton is first abstracted by a suitable base, such as sodium hydride, to form a nucleophilic amide anion. This anion then readily reacts with various alkyl halides to yield N-alkylated derivatives. The choice of the alkylating agent allows for the incorporation of a wide range of functionalities, from simple alkyl chains to more complex moieties. For instance, the reductive N-alkylation of glutamic acid to produce N-alkyl-2-pyrrolidones has been reported using a palladium catalyst, a method that could be adapted for this compound. nih.gov
N-Acylation: Acyl groups can be introduced at the nitrogen atom using acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This reaction transforms the lactam into an N-acylated imide, which can serve as a precursor for further synthetic transformations. The N-acylation of chiral oxazolidinones, a related class of compounds, is a well-established method for introducing acyl groups in a stereocontrolled manner and can be conceptually applied to this system. williams.edu
Functionalization at the Carbonyl Group
The carbonyl group of this compound, while part of a relatively stable amide linkage, can undergo various transformations to introduce new functionalities. These reactions often require specific reagents to overcome the inherent stability of the lactam ring.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (deoxygenation) or to a hydroxyl group. Complete reduction to the corresponding pyrrolidine (B122466) can be achieved using strong reducing agents like lithium aluminum hydride. youtube.com Partial reduction to the corresponding hemiaminal or alcohol can also be accomplished under carefully controlled conditions.
Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents, can add to the carbonyl carbon. rsc.orgprepchem.com This reaction, after an aqueous workup, can lead to the formation of ring-opened products or, under specific conditions, to the formation of carbinolamines. The reactivity is influenced by the nature of the organometallic reagent and the reaction conditions.
Wittig-type Reactions: The Wittig reaction and its variants, which convert carbonyls to alkenes, are theoretically applicable to lactams. nih.govnih.govorganic-chemistry.orgresearchgate.netnih.gov However, the lower electrophilicity of the lactam carbonyl compared to aldehydes and ketones can make these reactions challenging. The use of more reactive phosphonium (B103445) ylides or modified reaction conditions might be necessary to achieve the desired transformation.
Introduction of Additional Stereogenic Centers
The synthesis of derivatives of this compound with additional stereogenic centers is a key area of research, as it allows for the creation of complex, three-dimensional structures. Diastereoselective reactions are commonly employed, where the existing stereocenter at C3 directs the stereochemical outcome of the newly formed chiral centers.
Diastereoselective Alkylation: The carbon atom alpha to the carbonyl group (C4) can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. The subsequent alkylation of this enolate with an electrophile often proceeds with high diastereoselectivity. williams.eduresearchgate.netillinois.eduyoutube.com The stereochemical outcome is influenced by the conformation of the chiral enolate, which is in turn affected by the solvent, temperature, and the nature of the base and electrophile used. This method has been successfully applied to various chiral lactam systems to introduce new stereocenters with high control.
Diastereoselective Aldol (B89426) Reactions: Chiral enolates derived from this compound can also react with aldehydes in a diastereoselective aldol reaction to create a new stereocenter bearing a hydroxyl group. The stereochemistry of the resulting aldol adduct is dependent on the geometry of the enolate (E or Z) and the reaction conditions.
Synthesis of Related Pyrrolidinone Isomers and Derivatives
The synthesis of isomers and derivatives of this compound is essential for structure-activity relationship studies and for accessing novel chemical entities. Various synthetic strategies have been developed for this purpose.
(R)-3,5,5-Trimethylpyrrolidin-2-one
The synthesis of the (R)-enantiomer can be approached through several methods. One common strategy is asymmetric synthesis, where an achiral starting material is converted into the desired chiral product using a chiral catalyst or auxiliary. nih.gov For instance, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral metal catalyst could yield (R)-3,5,5-trimethylpyrrolidin-2-one with high enantiomeric excess. mdpi.com Another approach is the chiral resolution of a racemic mixture of 3,5,5-trimethylpyrrolidin-2-one. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the pure enantiomer.
3,3,5-Trimethylpyrrolidin-2-one (B3058025)
The synthesis of 3,3,5-trimethylpyrrolidin-2-one involves the construction of the pyrrolidinone ring with the desired substitution pattern. One potential route could involve the Michael addition of a nucleophile to a suitably substituted α,β-unsaturated ester, followed by cyclization. Alternatively, the catalytic reduction of a corresponding unsaturated lactam, such as 3,5,5-trimethyl-1-pyrrolin-2-one, could yield the desired saturated pyrrolidinone.
1,5,5-Trimethylpyrrolidin-2-one (B1199434)
A documented synthesis of 1,5,5-trimethylpyrrolidin-2-one involves the reaction of 5,5-dimethylpyrrolidin-2-one (B1365610) with methanol (B129727) over an alumina (B75360) catalyst at high temperatures. prepchem.com In this process, a solution of 5,5-dimethylpyrrolidin-2-one in methanol is vaporized and passed over the catalyst at 400°C. The resulting product mixture is then worked up to isolate the desired N-methylated compound.
Other Pyrrolidine and Pyrrolidinone Scaffolds
The pyrrolidine and pyrrolidinone cores are privileged scaffolds in medicinal chemistry and building blocks in organic synthesis, leading to extensive research into their preparation. nih.govthieme.dersc.orgresearchgate.netnih.govnih.govrsc.org Synthetic strategies often focus on constructing these rings from acyclic precursors or functionalizing existing pyrrolidine rings. nih.gov Methodologies for creating diverse pyrrolidine and pyrrolidinone structures include multicomponent reactions, cycloadditions, and ring expansions or contractions. nih.gov
However, the broader field of pyrrolidine and pyrrolidinone synthesis provides a context for how such transformations could be envisioned. These methods typically involve reactions that build upon the existing heterocyclic core to create more complex, often fused, ring systems.
For instance, one common strategy for scaffold diversification is the [3+2] cycloaddition reaction involving azomethine ylides generated from amino esters and aldehydes. These reactive intermediates can then react with various dipolarophiles to yield highly functionalized pyrrolidines. nih.gov Subsequent intramolecular reactions, such as Heck reactions, can then be employed to create fused polycyclic scaffolds, for example, pyrrolo[2,1-a]isoquinolines. nih.gov
Another approach to creating novel scaffolds is through ring expansion reactions. For example, tetramic acids (pyrrolidine-2,4-diones) have been shown to undergo ring expansion to form N-oxy-2,5-diketopiperazines, which are six-membered rings. Similarly, base-catalyzed ring expansion and ring-expansion-ring-contraction reactions have been observed in other heterocyclic systems, such as the conversion of 4-chloromethyl-2-oxotetrahydropyrimidines into 1,3-diazepin-2-ones or α-aminopyrrolines, depending on the nucleophile used.
The following table provides a conceptual overview of general synthetic strategies that are used to create diverse pyrrolidine and pyrrolidinone scaffolds, although these have not been specifically reported as starting from this compound.
| Starting Material Type | Reaction Type | Resulting Scaffold Type | Key Features of Transformation |
| Amino ester, Aldehyde, Maleimide | Three-component [3+2] cycloaddition / Intramolecular Heck reaction | Pyrrolo[2,1-a]isoquinolines | Formation of a highly substituted pyrrolidine ring followed by a palladium-catalyzed cyclization to create a fused system. nih.gov |
| Pyrrolidine-2,4-diones (Tetramic acids) | Ring Expansion | N-oxy-2,5-diketopiperazines | Conversion of a five-membered dione (B5365651) into a six-membered hydroxamic acid-containing ring. |
| 4-Chloromethyl-2-oxotetrahydropyrimidines | Base-catalyzed Ring Expansion/Contraction | 1,3-Diazepin-2-ones or α-Aminopyrrolines | The nature of the nucleophile directs the reaction towards either a seven-membered ring or a contracted five-membered ring. |
| Pyridines | Photo-promoted Ring Contraction | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | A skeletal editing strategy to convert abundant six-membered rings into valuable five-membered ring systems. nih.gov |
Theoretical and Computational Studies of S 3,5,5 Trimethylpyrrolidin 2 One
Conformation Analysis and Conformational Preferences
The five-membered ring of a pyrrolidinone is not planar and can adopt various puckered conformations to minimize steric strain. For (S)-3,5,5-trimethylpyrrolidin-2-one, the primary conformational flexibility arises from the puckering of the pyrrolidine (B122466) ring. Theoretical studies on similar pyrrolidine systems, often employing Density Functional Theory (DFT) and NMR spectroscopy, have identified two main low-energy conformations: the envelope and the twisted (or half-chair) forms. researchgate.netfrontiersin.org
In the case of substituted pyrrolidinones, the substituents' positions are crucial in determining the most stable conformation. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. researchgate.net For this compound, the stereocenter at the C3 position and the gem-dimethyl group at the C5 position significantly influence the conformational equilibrium.
Computational modeling, typically using methods like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the relative energies of these conformers. It is anticipated that the most stable conformation would seek to minimize the steric interactions between the methyl groups. The C3-methyl group can exist in either a pseudo-axial or pseudo-equatorial orientation. The gem-dimethyl groups at C5 will also influence the ring's pucker.
Studies on analogous N-substituted 3-substituted pyrrolidinones have shown that the five-membered ring often adopts an envelope conformation. researchgate.net In such a conformation for this compound, one of the ring atoms (often C4 or C5) would be out of the plane of the other four. The relative stability of the conformers will depend on the interplay of steric hindrance and hyperconjugative effects.
Table 1: Calculated Relative Energies of a Hypothetical Conformational Analysis of this compound
| Conformer | C3-Methyl Orientation | Relative Energy (kcal/mol) |
| 1 | Pseudo-equatorial | 0.00 |
| 2 | Pseudo-axial | 1.5 - 2.5 |
Note: This table presents hypothetical data based on trends observed in similar substituted pyrrolidinone systems. The pseudo-equatorial conformation is generally favored for bulky substituents to reduce 1,3-diaxial interactions.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. DFT is a widely used method for these investigations, providing a good balance between accuracy and computational cost. nih.govarabjchem.org
Calculations on pyrrolidinone derivatives typically involve geometry optimization followed by the computation of various molecular orbitals and electronic descriptors. arabjchem.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. researchgate.net The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the N-H group and aliphatic protons.
Transition State Analysis for Asymmetric Reactions
While direct studies on this compound in this context are not widely reported, its structural motifs are present in various organocatalysts. mdpi.com Transition state analysis using quantum chemical methods is a powerful technique to elucidate the mechanism and stereoselectivity of asymmetric reactions catalyzed by such molecules. nih.gov
In a hypothetical scenario where a derivative of this compound acts as a catalyst, for instance in a Michael addition, computational chemists would model the transition states leading to the different stereoisomeric products. This involves locating the transition state structures on the potential energy surface and calculating their activation energies (ΔG‡). The stereochemical outcome of the reaction is then predicted by identifying the lowest energy transition state, according to the Curtin-Hammett principle. nih.gov
These calculations often reveal the key non-covalent interactions, such as hydrogen bonds or steric repulsions, between the catalyst, substrate, and reagents that are responsible for stabilizing one transition state over the others. nih.gov
Predicting Stereoselectivity
Building on transition state analysis, computational methods can be employed to predict the stereoselectivity of reactions involving this compound or its derivatives as chiral auxiliaries or catalysts. nih.gov The enantiomeric excess (ee) or diastereomeric excess (de) can be estimated from the calculated energy difference between the diastereomeric transition states (ΔΔG‡).
For instance, in an asymmetric transformation, two competing transition states, TS-R and TS-S, would lead to the R and S enantiomers of the product, respectively. The predicted enantiomeric ratio can be calculated using the following equation derived from the transition state theory:
ee (%) = [ ([R] - [S]) / ([R] + [S]) ] * 100 = tanh(ΔΔG‡ / 2RT) * 100
where ΔΔG‡ = ΔG‡(TS-S) - ΔG‡(TS-R), R is the gas constant, and T is the temperature.
Recent advancements have also seen the application of machine learning models to predict stereoselectivity, trained on datasets of reactions with known outcomes and molecular descriptors derived from computational chemistry. nih.govrsc.org
Molecular Modeling of Interactions in Catalytic Systems
Molecular modeling encompasses a range of computational techniques used to study the interactions between molecules in a system. In the context of catalysis, molecular dynamics (MD) simulations and docking studies can provide insights into how a catalyst like this compound or its derivatives interacts with substrates and other components of the reaction mixture. mdpi.com
MD simulations can model the dynamic behavior of the catalytic system over time, revealing the conformational changes of the catalyst and substrate upon binding and during the reaction. mdpi.com This can help in understanding the pre-organization of the catalyst and the formation of the reactive complex.
Docking studies, on the other hand, can predict the preferred binding mode of a substrate to the catalyst. These studies are particularly useful in identifying the active site and the key interactions that govern substrate recognition and activation. For a catalyst derived from this compound, modeling would likely focus on the interactions involving the chiral center and the functional groups capable of hydrogen bonding or other non-covalent interactions.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. unife.itsemanticscholar.org For a chiral molecule like (S)-3,5,5-trimethylpyrrolidin-2-one, future research is anticipated to focus on developing synthetic methodologies that are not only efficient and stereoselective but also adhere to the principles of green chemistry.
Current synthetic strategies for pyrrolidinone derivatives often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. nih.gov Future efforts will likely pivot towards more sustainable alternatives. One promising avenue is the application of biocatalysis. mdpi.com The use of enzymes, such as monoamine oxidases and transaminases, could enable the deracemization and dealkylation of amine precursors, offering a greener route to chiral pyrrolidines. mdpi.com Another approach involves the use of renewable starting materials. For instance, levulinic acid, a biomass-derived platform chemical, can be converted into 5-methyl-2-pyrrolidones through reductive amination. researchgate.net Adapting such methodologies for the synthesis of the trimethylated analogue could significantly enhance its sustainability profile.
Furthermore, the development of one-pot, multicomponent reactions represents a highly atom-economical approach. rsc.org The use of eco-friendly catalysts, such as β-cyclodextrin in aqueous media, has been demonstrated for the synthesis of other substituted pyrrolidin-2-ones and could be a valuable strategy to explore for the target compound. rsc.org
Table 1: Comparison of Potential Sustainable Synthetic Approaches
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable enzymes. mdpi.com | Enzyme discovery and engineering for specific substrate, scalability. |
| Biomass Valorization | Use of renewable feedstocks like levulinic acid, potential for reduced carbon footprint. researchgate.net | Development of selective catalysts for the specific trimethylated structure. |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps and purification stages. rsc.org | Catalyst design for high diastereo- and enantioselectivity. |
| Green Solvents | Use of water or other environmentally benign solvents to minimize organic solvent waste. rsc.org | Ensuring sufficient solubility and reactivity of starting materials. |
Exploration of New Catalytic Applications Beyond Current Paradigms
The pyrrolidinone scaffold is a well-established privileged motif in organocatalysis, particularly in activating carbonyl compounds through enamine or iminium ion intermediates. nih.govbeilstein-journals.org While proline and its derivatives have been the workhorses in this field, the unique steric and electronic properties of this compound could unlock novel catalytic activities.
Future research will likely explore its potential as a chiral auxiliary or organocatalyst in a variety of asymmetric transformations that go beyond the well-trodden path of Michael and aldol (B89426) reactions. nih.govnih.gov The gem-dimethyl group at the C5 position could enforce a specific conformation, potentially leading to enhanced stereocontrol in reactions where a bulky substituent is beneficial.
One area of exploration could be its application in domino reactions, where multiple bonds are formed in a single synthetic operation. nih.govnih.gov The development of bifunctional catalysts, where the pyrrolidinone nitrogen acts as a Lewis base and another functional group provides a site for hydrogen bonding, could also be a fruitful avenue. nih.gov Moreover, its use in photoredox catalysis, a rapidly expanding field, remains an uncharted territory that warrants investigation.
Table 2: Potential Asymmetric Reactions for Catalysis by this compound Derivatives
| Reaction Type | Potential Role of the Catalyst | Expected Outcome |
| Aza-Michael/Aldol Domino Reaction | Enamine activation and stereodirecting group. nih.gov | Synthesis of highly functionalized, chiral γ-lactams. nih.gov |
| Diels-Alder Cycloaddition | Iminium ion activation of dienophiles. nih.gov | Enantioselective formation of cyclic compounds. |
| Asymmetric Epoxidation | Formation of a chiral enamine intermediate. | Synthesis of chiral epoxides. |
| C-H Functionalization | Directing group for metal-catalyzed C-H activation. | Stereoselective introduction of new functional groups. |
Integration into Advanced Materials and Supramolecular Chemistry
The incorporation of chiral building blocks into larger molecular architectures is a key strategy for creating functional materials with tailored properties. The this compound moiety could serve as a valuable component in the design of advanced materials and supramolecular assemblies.
In polymer chemistry, this chiral lactam could be incorporated as a monomer or a pendant group in functional polymers. mdpi.com Such polymers could exhibit interesting chiroptical properties or be used as chiral stationary phases in chromatography. The development of chiral porous polymers with inherent porosity and uniformly distributed catalytic sites based on the pyrrolidinone scaffold has been reported, and a similar approach could be adopted for the trimethylated analogue. nih.gov
In the realm of supramolecular chemistry, the pyrrolidinone's hydrogen bonding capabilities (amide N-H and carbonyl oxygen) make it an ideal candidate for directing self-assembly processes. rsc.org It could be used to construct supramolecular gels, where the molecules self-assemble into a three-dimensional network, or to form discrete supramolecular cages. rsc.orgresearchgate.net The chirality of the building block could be transferred to the macroscopic properties of the resulting material.
Table 3: Potential Applications in Materials and Supramolecular Chemistry
| Area | Potential Application of this compound | Key Properties to Investigate |
| Polymer Chemistry | Chiral monomer for polymerization, chiral side-chain in functional polymers. mdpi.com | Chiroptical properties, thermal stability, catalytic activity in a polymeric support. |
| Supramolecular Gels | Low-molecular-weight gelator for the formation of stimuli-responsive soft materials. researchgate.net | Gelation ability in various solvents, rheological properties, response to external stimuli. |
| Supramolecular Cages | Chiral building block for the construction of host-guest systems. frontiersin.org | Molecular recognition properties, encapsulation of guest molecules, catalytic activity within the cage. |
| Chiral Surfaces | Modification of surfaces to create chiral environments for enantioselective separations or catalysis. | Surface functionalization efficiency, enantiomeric recognition capabilities. |
Computational Design of Next-Generation Chiral Analogues
Computational chemistry and molecular modeling have become indispensable tools for the rational design of new catalysts and materials. academie-sciences.fr For this compound, in silico studies can provide profound insights into its structure-activity relationships and guide the design of next-generation analogues with enhanced performance.
Density Functional Theory (DFT) calculations can be employed to explore the conformational landscape of the molecule and to model the transition states of reactions in which it participates as a catalyst. researchgate.netnih.gov This can help to elucidate the origin of stereoselectivity and to predict which modifications to the scaffold would be most beneficial. For instance, computational screening of different substituents on the pyrrolidinone ring could identify candidates with improved catalytic efficiency or selectivity.
Molecular dynamics simulations can be used to study the self-assembly behavior of derivatives of this compound, providing a molecular-level understanding of how these molecules form larger structures such as polymers or gels. rsc.org This predictive capability can accelerate the discovery of new materials with desired properties, reducing the need for extensive experimental screening.
Table 4: Computational Methods and Their Potential Application
| Computational Method | Application to this compound | Information Gained |
| Density Functional Theory (DFT) | Modeling of reaction mechanisms and transition states. nih.gov | Understanding the origin of enantioselectivity, predicting catalytic activity of new analogues. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the self-assembly of derivatives in solution or at interfaces. rsc.org | Predicting the formation of supramolecular structures, understanding the dynamics of material formation. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with catalytic performance. | Developing predictive models for catalyst screening. |
| Virtual Screening | In silico evaluation of a library of potential analogues. | Identifying promising candidates for synthesis and experimental testing. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-3,5,5-Trimethylpyrrolidin-2-one, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The compound is synthesized via three primary routes: (i) amination/cyclization of functionalized acyclic substrates, (ii) oxidation of pyrrolidine derivatives, and (iii) ring expansion of β-lactams or cyclopropylamides. For enantioselective synthesis, chiral catalysts or resolving agents are critical. Reaction conditions (e.g., temperature, pH, and oxidizing agents like KMnO₄ or H₂O₂) directly affect yield and purity. For example, oxidation of pyrrolidines requires controlled conditions to avoid over-oxidation to carboxylic acids.
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Chiral HPLC or polarimetry are standard for determining enantiomeric excess. X-ray crystallography or NMR-based Mosher ester analysis can confirm absolute configuration. Computational methods (e.g., density functional theory) are also used to predict and validate stereochemical outcomes .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
- Methodological Answer : Disk diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains are standard. Zone-of-inhibition measurements and minimum inhibitory concentration (MIC) values provide quantitative data. Ensure assays include controls for solvent effects (e.g., DMSO) and replicate experiments to assess reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictory data on the neuroprotective effects of this compound across different neuronal cell models?
- Methodological Answer : Discrepancies may arise from variations in cell lines (e.g., SH-SY5Y vs. primary neurons), oxidative stress induction methods (e.g., H₂O₂ vs. rotenone), or assay endpoints (e.g., viability vs. ROS quantification). Standardize protocols using validated cell models and orthogonal assays (e.g., flow cytometry for apoptosis and Seahorse analysis for mitochondrial function). Cross-validate findings with in vivo models.
Q. What strategies optimize the compound's interaction with enantioselective protein targets in inflammation pathways?
- Methodological Answer : Molecular docking and molecular dynamics simulations can predict binding modes to targets like cyclooxygenase-2 (COX-2) or NF-κB . Synthesize enantiomerically pure analogs via asymmetric catalysis and test their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare activity ratios (e.g., IC₅₀ values) between (S)- and (R)-enantiomers.
Q. How do methyl group substitutions at the 3,5,5-positions influence metabolic stability in preclinical models?
- Methodological Answer : Perform comparative pharmacokinetic studies using deuterated analogs or radiolabeled compounds in rodent models. Assess hepatic microsomal stability and cytochrome P450 inhibition profiles. Structural analogs (e.g., 3,3,5-Trimethylpyrrolidin-2-one) can serve as controls to isolate the effects of substitution patterns .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for the compound's biphasic effects on cytokine modulation?
- Methodological Answer : Use a wide concentration range (e.g., 1 nM–100 µM) in LPS-induced macrophage models. Measure TNF-α and IL-6 levels via ELISA at multiple time points. Nonlinear regression analysis (e.g., Hill equation) can identify hormetic effects. Validate findings with RNA-seq to assess dose-dependent transcriptional changes.
Q. What computational tools predict synthetic pathways for novel analogs of this compound?
- Methodological Answer : Retrosynthetic analysis tools like Pistachio, Reaxys, or BKMS_METABOLIC databases enable route prediction . Machine learning platforms (e.g., IBM RXN) prioritize feasible reactions based on reported yields and stereochemical outcomes. Validate predictions with small-scale pilot syntheses .
Comparative Analysis Table
| Compound | Structural Features | Key Biological Activities | Reference |
|---|---|---|---|
| This compound | Three methyl groups at 3,5,5-positions | Antimicrobial, anti-inflammatory, neuroprotective | |
| 3,3,5-Trimethylpyrrolidin-2-one | Methyl groups at 3,3,5-positions | Reduced enantioselectivity in protein binding | |
| 5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one | Hydroxyl group at position 5 | Enhanced solubility, moderate antimicrobial activity |
Safety and Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
